molecular formula C12H10ClNO2S B1463181 Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate CAS No. 1187163-71-8

Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate

Cat. No. B1463181
M. Wt: 267.73 g/mol
InChI Key: GCHFLLZAAGUVJY-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate serves as a pivotal intermediate in various synthetic organic chemistry applications. Its utility is showcased in the synthesis of derivatives exhibiting diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties. For instance, the compound's reaction with mercapto acetic acid, under specific conditions, leads to the formation of novel ethyl thiophene-2-carboxylate derivatives. These derivatives, upon further modification, have been evaluated for their antimicrobial activities, demonstrating the compound's role in the development of potential therapeutic agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Biological Activities and Applications

The exploration of Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate's derivatives extends into the domain of cancer research, where these compounds are scrutinized for their potential antitumor activities. Through meticulous synthetic routes, novel compounds have been generated and tested against various cancer cell lines. For example, a series of novel thiophene and benzothiophene derivatives, synthesized from Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate, have been designed and evaluated as anti-cancer agents, showcasing significant activity against breast, lung, and CNS cancer cell lines, highlighting the compound's contribution to the development of new anticancer drugs (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Synthetic Methodologies and Chemical Reactions

The compound's versatility is further exemplified in the synthesis of complex molecules. It acts as a precursor in the creation of various heterocyclic compounds, demonstrating the breadth of its applicability in synthetic organic chemistry. For instance, ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate has been employed in the synthesis of pyrazole derivatives, crucial for the development of novel pesticides, thus illustrating its significance beyond the pharmaceutical domain (Ju, 2014).

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 5-(6-chloropyridin-3-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHFLLZAAGUVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216091
Record name Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(6-Chloropyridin-3-yl)thiophene-2-carboxylate

CAS RN

1187163-71-8
Record name Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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